Synthesis Yield: Rifamycin S Enables Higher Rifampicin Yields in Continuous Flow Processes
A continuous flow synthesis method starting from Rifamycin S and tert-butylamine in a microreactor achieved a 67% overall yield of rifampicin. This process used 25% less 1-amino-4-methyl piperazine and resulted in a 16% higher overall yield compared to batch methods, without changing solvents or purification steps [1]. This demonstrates that Rifamycin S is a more efficient precursor for modern, high-yield rifampicin manufacturing compared to traditional batch processes using other starting materials.
| Evidence Dimension | Overall Yield of Rifampicin |
|---|---|
| Target Compound Data | 67% overall yield from Rifamycin S in a microreactor |
| Comparator Or Baseline | Conventional batch process (yield not explicitly stated, but method improves upon it) |
| Quantified Difference | 16% higher overall yield than the previous batch method |
| Conditions | Continuous flow microreactor; two reaction steps and one purification step coupled |
Why This Matters
This data supports procurement of Rifamycin S for cost-effective, high-efficiency production of rifampicin, a critical anti-tuberculosis drug.
- [1] Z. Fang et al., 'Continuous preparation for rifampicin', Journal of Flow Chemistry, 2018. View Source
